molecular formula C15H14FNO2 B1270594 (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine CAS No. 418789-26-1

(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine

Cat. No.: B1270594
CAS No.: 418789-26-1
M. Wt: 259.27 g/mol
InChI Key: SSCUZOXSDBZHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine is a secondary amine featuring two distinct aromatic moieties: a 1,3-benzodioxole group and a 3-fluorobenzyl group. The compound is often studied as its hydrobromide salt (CAS: 418789-26-1, molecular weight: 340.19) . This compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUZOXSDBZHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357866
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418789-26-1
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine typically involves the reaction of 1,3-benzodioxole with 3-fluorobenzylamine under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as cesium carbonate . The process involves a series of steps including coupling reactions and purification to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight Key Substituents Notable Properties
(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide 340.19 3-fluorobenzyl, benzodioxolylmethyl Discontinued; moderate polarity
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine ~323 (estimated) 4-fluorobenzyl Potential enhanced dipole interactions
N-(4-Fluorophenyl)-1,3-benzodioxol-5-ylmethylamine 258.28 4-fluorophenyl Reduced hydrophobicity
[2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)phenyl]amine 297.23 Trifluoromethyl, ether linkage High metabolic stability
2-(3-Methoxyphenyl)benzo[d]oxazol-5-amine 256.27 Benzoxazole, methoxy Enhanced hydrogen-bonding capacity

Research Findings and Implications

  • Fluorine Position Matters : The meta vs. para fluorine substitution in benzyl derivatives significantly impacts electronic and steric profiles, which are critical for drug-receptor interactions .
  • Benzodioxole vs. Benzoxazole : The benzodioxole’s oxygen-rich structure favors π-π stacking, while benzoxazoles offer nitrogen-mediated hydrogen bonding, suggesting divergent applications in medicinal chemistry .
  • Discontinuation Trends : Multiple analogs, including the target compound, are discontinued, hinting at systemic issues such as synthesis complexity or insufficient efficacy in preclinical studies .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a 3-fluorobenzyl amine group. The presence of the fluorine atom enhances the compound's stability and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors, thereby modulating cellular processes.

Key mechanisms include:

  • Enzyme Inhibition : Interference with enzyme activity can lead to altered metabolic pathways.
  • Receptor Modulation : Binding to receptors may trigger or inhibit signaling cascades relevant to various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound may possess anticancer effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, although further research is warranted to elucidate the underlying mechanisms.

Neuroactive Potential

Given the structural similarities with known neuroactive compounds, there is ongoing research into its potential antidepressant and neuroprotective effects. Computational models suggest that the compound could interact with neurotransmitter systems, although empirical data is still limited .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amineBenzodioxole ring; 4-fluorobenzyl groupAntidepressant properties
(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amineBenzodioxole ring; 2-fluorobenzyl groupPotentially neuroprotective
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amineBenzodioxole ring; 3-chlorobenzyl groupAnticancer effects

This table illustrates how variations in substitution can lead to different biological activities.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Study : A study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Research : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.